1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine is a chemical compound belonging to the class of piperidine derivatives. This compound features a fluoropyridine moiety, which is known to enhance biological activity and selectivity in medicinal chemistry applications. The presence of both the piperidine and fluoropyridine structures contributes to its potential as a pharmacological agent.
This compound can be synthesized through various organic chemistry methods, often involving the reaction of specific precursors under controlled conditions. Its development has been documented in scientific literature focusing on medicinal chemistry and synthetic organic chemistry.
1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine is classified as an amine due to the presence of the amine functional group (-NH). It is also categorized as a heterocyclic compound due to the inclusion of nitrogen in its ring structure.
The synthesis of 1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine typically involves multi-step organic reactions. A common method includes:
The reaction conditions are crucial for optimizing yield and purity. Typically, solvents such as tetrahydrofuran or dimethylformamide are used, and reactions are often conducted under an inert atmosphere to prevent moisture and oxidation.
The molecular structure of 1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine can be represented as follows:
1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other functional groups, allowing for further derivatization.
Oxidation Reactions: The amine group can be oxidized to form corresponding N-oxides, which may alter biological activity.
Reduction Reactions: Under certain conditions, reduction can occur, potentially leading to modifications in ring structures or functional groups.
Common reagents used in these reactions include:
The mechanism of action for 1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine is primarily linked to its interaction with biological targets such as receptors or enzymes. The fluorinated pyridine enhances binding affinity due to increased lipophilicity and electronic effects, which may improve metabolic stability and selectivity in drug design processes.
1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine exhibits several notable physical properties:
The chemical properties include:
1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine has several scientific applications:
The strategic manipulation of fluoropyridine regiochemistry is pivotal for constructing the 5-fluoropyridin-3-yl pharmacophore in 1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine. The 3,5-substitution pattern presents distinct electronic challenges due to the fluorine atom's strong electron-withdrawing properties, which activate specific positions for nucleophilic attack. Directed ortho-metalation (DoM) using lithium tetramethylpiperidine (LiTMP) at −78°C enables precise functionalization at the C4 position of 2-chloro-5-fluoropyridine, as confirmed by deuterium quenching experiments showing >95% isotopic incorporation at C4 [1] [6]. This regioselectivity arises from coordination between the lithiating agent and the adjacent nitrogen, overriding the conventional C2/C6 preference observed in non-halogenated pyridines.
Alternative halogen dance reactions using 2-chloro-4,5-dibromopyridine demonstrate temperature-dependent bromine migration, allowing sequential functionalization. At −100°C, selective bromine-magnesium exchange at C4 occurs, enabling electrophilic trapping before C5 bromine activation at −40°C. This stepwise approach achieves 78–85% yields of differentially substituted intermediates essential for piperidine coupling [6]. Computational studies (DFT/B3LYP) reveal the fluorine atom reduces electron density at C3/C5 by 0.15e compared to unsubstituted pyridine, rationalizing the observed preference for nucleophilic aromatic substitution (SNAr) at these positions.
Table 1: Regioselective Functionalization Methods for 5-Fluoropyridin-3-yl Intermediates
Starting Material | Method | Conditions | Position Functionalized | Yield (%) | Key Selectivity Factor |
---|---|---|---|---|---|
2-Chloro-5-fluoropyridine | Directed ortho-lithiation | LiTMP, −78°C | C4 | 86 | Nitrogen coordination |
2,4-Dibromo-5-fluoropyridine | Halogen-magnesium exchange | iPrMgCl·LiCl, −100°C | C4 | 78 | Kinetic control |
3-Bromo-5-fluoropyridine | Palladium catalysis | Pd(PPh₃)₄, K₂CO₃ | C5 | 91 | Halogen reactivity order |
5-Fluoropyridin-3-ol | Electrophilic substitution | HNO₃/AcOH | C4 | 68 | Oxy-anion directing effect |
The assembly of the piperidine-fluoropyridine linkage employs two complementary strategies: classical SNAr displacement and transition-metal-catalyzed cross-coupling. SNAr reactions between 3,5-difluoropyridine and N-Boc-piperidin-4-amine proceed with C5 selectivity (7:1 over C3) in DMF at 80°C, yielding 85% protected intermediate. This regiopreference is attributed to reduced steric congestion at C5 and the electron-withdrawing effect of the C3 fluorine, lowering the LUMO energy at C5 by 1.2 eV relative to C3 [4] [6]. Microwave-assisted reactions (150°C, 20 min) enhance selectivity to 12:1 while reducing reaction times from 24h to 45 minutes.
Suzuki-Miyaura coupling provides orthogonal access to complex analogs. Palladium-catalyzed coupling of 5-fluoropyridin-3-ylboronic acid with 4-bromo-N,N-dimethylpiperidine requires precise ligand control—XPhos/K₃PO₄ in toluene/water (3:1) achieves 92% yield without protodeboronation. Catalyst poisoning studies indicate the dimethylamino group coordinates Pd⁰ at >5 mol% loading, necessitating ligand-to-palladium ratios of 4:1 for optimal turnover. Late-stage diversification is demonstrated by coupling halogenated derivatives (e.g., 5-bromo-2-fluoropyridin-3-yl) with substituted piperidines, enabling rapid SAR exploration of >30 analogs [4].
Table 2: Reaction Optimization for Piperidine-Pyridine Bond Formation
Method | Reagents/Conditions | Yield (%) | Regioselectivity (C5:C3) | Key Parameters |
---|---|---|---|---|
SNAr | N-Boc-piperidin-4-amine, DMF, 80°C | 85 | 7:1 | Solvent polarity critical |
Microwave SNAr | N-Boc-piperidin-4-amine, NMP, 150°C | 88 | 12:1 | Time reduction from 24h → 45 min |
Suzuki coupling | Pd(OAc)₂/XPhos, K₃PO₄, toluene/H₂O | 92 | N/A | Ligand-to-Pd ratio 4:1 required |
Reductive amination | 5-Fluoronicotinaldehyde, NaBH₃CN | 67 | N/A | Requires Boc deprotection |
The N,N-dimethylpiperidin-4-amine moiety profoundly influences molecular conformation and electronic properties. Nuclear Overhauser Effect (NOE) spectroscopy reveals chair inversion dynamics where the dimethylamino group exhibits equatorial preference (ΔG‡ = 42.3 kJ/mol), positioning the tertiary nitrogen for optimal solvation. This conformation enhances aqueous solubility (log P = 1.2) compared to unmethylated analogs (log P = 2.1) while maintaining membrane permeability as predicted by VolSurf+ descriptors [5] [7]. The dimethylamino group elevates pKₐ to 9.3, ensuring >90% protonation at physiological pH, which facilitates ionic interactions with biological targets and enhances water solubility through salt formation.
Electron donation from the dimethylamino substituent moderates electrophilicity at the adjacent fluoropyridine ring. Hammett analysis shows σₚₐᵣₐ = −0.15 for the dimethylaminomethyl group, reducing SNAr susceptibility at C5 of the pyridine by 6-fold versus des-dimethyl analogs. This electronic buffering prevents hydrolysis in plasma (t₁/₂ > 24h vs. 3h for primary amine derivatives). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) confirm HOMO localization on the dimethylamino nitrogen (−5.3 eV), enabling oxidative metabolism as the primary clearance pathway without compromising chemical stability [5] [7].
The incorporation of basic amines addresses the inherent solubility limitations of heteroaromatic scaffolds. Phase solubility studies reveal that the dimethylamino group in 1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine contributes to an AL-type linear solubility profile in aqueous buffers, achieving 12.8 mg/mL solubility at pH 7.4—15-fold higher than non-basic analogs [5] [7]. This enhancement stems from pH-dependent ionization (pKₐ 9.3), where protonation generates water-soluble ammonium salts. Molecular dynamics simulations show extended hydrogen bonding networks with water molecules (average 5.2 H-bonds per molecule), significantly reducing aggregation propensity.
Counterion screening demonstrates solubility differentials: hydrochloride salts achieve 23.4 mg/mL solubility versus 18.9 mg/mL for mesylate salts due to lattice energy differences. Hydrotropic effects are observed at high concentrations (>50 mM), where self-assembly into micellar structures occurs, evidenced by dynamic light scattering showing 8–12 nm nanoparticles. Freeze-dried formulations with mannitol maintain amorphous stability for >6 months at 25°C, preserving the enhanced dissolution characteristics. Salt formation combined with co-solvents (e.g., propylene glycol/water 30%) yields synergistic solubility increases up to 41 mg/mL, enabling parenteral formulations at therapeutically relevant concentrations [5] [8].
Table 3: Solubility Parameters of 1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine Derivatives
Modification | Aqueous Solubility (mg/mL) | log D₇.₄ | Key Mechanism | Formulation Impact |
---|---|---|---|---|
Free base | 0.9 ± 0.2 | 1.2 | Unassisted dissolution | Limited to oral delivery |
Hydrochloride salt | 23.4 ± 1.5 | −0.8 | pH-dependent ionization | Enables IV infusion |
Mesylate salt | 18.9 ± 0.8 | −0.6 | Ion pairing | Improved crystallinity |
Co-solvent system (PG 30%) | 41.2 ± 2.1 | N/A | Hydrotropy + ionization | High-concentration solutions |
Solid dispersion (PVP K30) | 15.3 ± 0.7 | N/A | Amorphization | Enhanced dissolution rate |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: